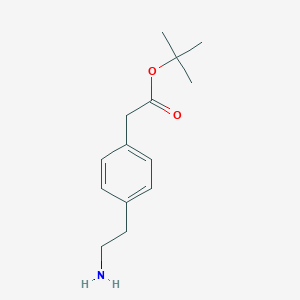

tert-Butyl 2-(4-(2-aminoethyl)phenyl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

tert-Butyl 2-(4-(2-aminoethyl)phenyl)acetate is an organic compound with the molecular formula C14H21NO2 and a molecular weight of 235.33 g/mol . It is a derivative of phenylacetic acid and contains a tert-butyl ester group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(4-(2-aminoethyl)phenyl)acetate typically involves the esterification of 4-(2-aminoethyl)phenylacetic acid with tert-butyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(4-(2-aminoethyl)phenyl)acetate undergoes various chemical reactions, including:

Oxidation: The aminoethyl group can be oxidized to form corresponding amides or nitriles.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: Amides or nitriles.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

tert-Butyl 2-(4-(2-aminoethyl)phenyl)acetate is used in various scientific research fields, including:

Chemistry: As a building block for the synthesis of more complex organic molecules.

Biology: In the study of enzyme-substrate interactions and as a probe for biological assays.

Industry: Used in the production of specialty chemicals and as an intermediate in organic synthesis

Mechanism of Action

The mechanism of action of tert-Butyl 2-(4-(2-aminoethyl)phenyl)acetate involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The ester group can undergo hydrolysis to release the active phenylacetic acid derivative, which can further interact with cellular pathways .

Comparison with Similar Compounds

Similar Compounds

tert-Butyl 4-(4-(2-aminoethyl)phenyl)piperidine-1-carboxylate: Used as a semi-flexible linker in PROTAC development.

tert-Butyl 2-(4-(2-azanylethyl)phenyl)ethanoate: Another ester derivative with similar structural features.

Uniqueness

tert-Butyl 2-(4-(2-aminoethyl)phenyl)acetate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis. Its applications in various scientific fields further highlight its importance .

Biological Activity

Tert-Butyl 2-(4-(2-aminoethyl)phenyl)acetate is an organic compound with significant potential in medicinal chemistry due to its unique structure, which includes a tert-butyl group, an acetate moiety, and an aminoethyl-substituted phenyl group. Its molecular formula is C${12}$H${17}$N O$_{2}$, and it has a molecular weight of approximately 207.27 g/mol. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound's structure plays a crucial role in its biological activity. The presence of the tert-butyl group enhances lipophilicity, which can improve membrane permeability and influence the compound's interaction with biological targets. The aminoethyl substituent is also significant as it can participate in hydrogen bonding and ionic interactions with various biological molecules.

Table 1: Structural Features of this compound

| Feature | Description |

|---|---|

| Molecular Formula | C${12}$H${17}$N O$_{2}$ |

| Molecular Weight | 207.27 g/mol |

| Key Functional Groups | Tert-butyl, acetate, aminoethyl |

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . Similar compounds have been shown to possess antibacterial and antifungal activities, suggesting that this compound may also demonstrate efficacy against various pathogens.

The exact mechanism of action for this compound remains to be fully elucidated; however, studies on structurally similar compounds suggest several possible pathways:

- Inhibition of Cell Wall Synthesis : Many antimicrobial agents disrupt the synthesis of bacterial cell walls, leading to cell lysis.

- Disruption of Membrane Integrity : Compounds with hydrophobic groups can integrate into bacterial membranes, compromising their integrity.

- Interference with Metabolic Pathways : The amino group may interact with specific enzymes or receptors involved in metabolic processes.

Case Studies

- Antibacterial Activity : A study on derivatives of similar compounds indicated moderate antibacterial activity against Neisseria meningitidis and Haemophilus influenzae, with minimum inhibitory concentrations (MICs) ranging from 8 to 64 μg/mL . This suggests that this compound could exhibit comparable activity.

- Antifungal Properties : Research on related compounds has demonstrated antifungal activity against resistant strains of Candida albicans, with MIC values reported between 4–16 μg/mL . This highlights the potential for developing antifungal therapies based on this compound's structure.

- Chlamydial Infections : Investigations into antichlamydial activity have shown that certain derivatives can reduce chlamydial inclusion numbers significantly in infected cells, indicating a promising avenue for further research .

Table 2: Summary of Biological Activities

Future Directions

The pharmacological potential of this compound requires further investigation to establish its efficacy and safety profile. Future research should focus on:

- In Vivo Studies : To evaluate the therapeutic effectiveness and toxicity in living organisms.

- Mechanistic Studies : To elucidate the specific biochemical pathways affected by this compound.

- Structural Modifications : To optimize its biological activity and reduce potential side effects.

Properties

IUPAC Name |

tert-butyl 2-[4-(2-aminoethyl)phenyl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-14(2,3)17-13(16)10-12-6-4-11(5-7-12)8-9-15/h4-7H,8-10,15H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMJIKWRJLCDJQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC1=CC=C(C=C1)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80563906 |

Source

|

| Record name | tert-Butyl [4-(2-aminoethyl)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80563906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124499-20-3 |

Source

|

| Record name | tert-Butyl [4-(2-aminoethyl)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80563906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.